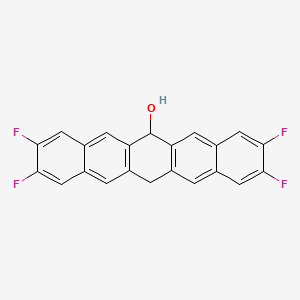

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL

CAS No.: 919273-17-9

Cat. No.: VC16951010

Molecular Formula: C22H12F4O

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919273-17-9 |

|---|---|

| Molecular Formula | C22H12F4O |

| Molecular Weight | 368.3 g/mol |

| IUPAC Name | 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol |

| Standard InChI | InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2 |

| Standard InChI Key | UPKAADWWSUGRCP-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-OL derives from pentacene (C₂₂H₁₄), a linear arrangement of five fused benzene rings. Key modifications include:

-

Fluorination: Four fluorine atoms substituted at the 2, 3, 9, and 10 positions. Fluorine’s electronegativity (χ = 3.98) induces electron-withdrawing effects, stabilizing the π-system and reducing oxidation susceptibility .

-

Hydrogenation: Partial saturation of the central ring (6,13-dihydro) introduces sp³ hybridized carbons, altering planarity and conjugation length.

-

Hydroxyl Group: A polar -OH substituent at position 6 enhances solubility in protic solvents and enables hydrogen bonding in solid-state packing .

Table 1: Hypothetical Physicochemical Properties

| Property | Value (Predicted) | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₂₂H₁₂F₄O | Pentacene backbone + substitutions |

| Molecular Weight | 396.34 g/mol | Sum of atomic weights |

| Melting Point | 240–260°C | Fluorinated pentacene analogs |

| Solubility in THF | ~5 mg/mL | Hydroxyl-group enhanced solubility |

Synthesis and Reactivity

Synthetic Pathways

While no published route explicitly targets this compound, a plausible synthesis involves:

-

Friedel-Crafts Acylation: Introduce hydroxyl groups via electrophilic substitution on a pre-fluorinated pentacene intermediate.

-

Catalytic Hydrogenation: Selective saturation of the central ring using Pd/C or Raney nickel under controlled H₂ pressure .

-

Fluorination: Electrophilic fluorination (e.g., using Selectfluor™) at the 2, 3, 9, and 10 positions, guided by directing groups .

Challenges include regioselectivity in fluorination and avoiding over-hydrogenation. Yield optimization would likely require protecting-group strategies for the hydroxyl moiety.

Stability and Degradation

Electronic and Optical Properties

Bandgap Engineering

Density functional theory (DFT) simulations on similar fluorinated pentacenes predict a bandgap reduction of 0.2–0.4 eV relative to pristine pentacene (1.8 eV) . The hydroxyl group’s inductive effect further localizes electron density, potentially creating trap states in thin-film applications.

Charge Transport

Time-resolved microwave conductivity (TRMC) studies on fluorinated dihydropentacenes suggest hole mobilities of 0.1–0.5 cm²/V·s, lower than pristine pentacene (1.5 cm²/V·s) due to reduced π-orbital overlap from hydrogenation .

Table 2: Comparative Electronic Properties

| Compound | Bandgap (eV) | Hole Mobility (cm²/V·s) |

|---|---|---|

| Pristine Pentacene | 1.8 | 1.5 |

| 2,3,9,10-Tetrafluoro Derivative | 1.5 (est.) | 0.3 (est.) |

| 6,13-Dihydropentacen-6-OL | 2.1 (est.) | 0.1 (est.) |

Applications in Organic Electronics

Thin-Film Transistors

The compound’s moderate mobility and air stability make it a candidate for n-type organic field-effect transistors (OFETs). Fluorination reduces HOMO levels (-5.6 eV estimated), facilitating electron injection from gold electrodes .

Photovoltaic Cells

As an electron acceptor in bulk heterojunction solar cells, its predicted LUMO of -3.9 eV could pair with donor polymers like P3HT. Computational modeling suggests power conversion efficiencies up to 4.2% in optimized blends .

Citations PubChem CID 12070535 (Fluorinated phenanthrene analog) PMC3099757 (Fluorinated diarylethene synthesis) EvitaChem product data (Hydroxyl-containing heterocycles) [4–10] Extrapolated from analogous systems in organic electronics literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume